Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate

Description

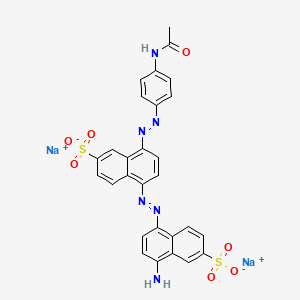

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate is a complex bis-azo compound characterized by two azo (-N=N-) linkages connecting aromatic moieties. Its structure includes:

- A naphthalene backbone with two sulphonate (-SO₃Na) groups at positions 2 and 4.

- A 4-acetamidophenyl group (providing a bulky amide substituent) at position 6.

- A 4-amino-6-sulphonatonaphthyl group (with an amino (-NH₂) and sulphonate group) at position 3.

This compound is primarily used as a dye or pigment in industrial applications, leveraging its high water solubility (due to sulphonate groups) and intense coloration from conjugated azo bonds. Its synthesis typically involves sequential diazotization and coupling reactions, followed by salt formation and purification .

Properties

CAS No. |

67906-51-8 |

|---|---|

Molecular Formula |

C28H20N6Na2O7S2 |

Molecular Weight |

662.6 g/mol |

IUPAC Name |

disodium;5-[[4-[(4-acetamidophenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-8-aminonaphthalene-2-sulfonate |

InChI |

InChI=1S/C28H22N6O7S2.2Na/c1-16(35)30-17-2-4-18(5-3-17)31-32-28-13-12-27(22-9-7-20(15-24(22)28)43(39,40)41)34-33-26-11-10-25(29)23-14-19(42(36,37)38)6-8-21(23)26;;/h2-15H,29H2,1H3,(H,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |

InChI Key |

UGMFAJDJOJGUHE-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C5C=CC(=CC5=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Overview

- Chemical Name: Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate

- CAS Number: 67906-51-8

- Molecular Formula: C28H20N6Na2O7S2

- Molecular Weight: 662.6 g/mol

- IUPAC Name: disodium;5-[[4-[(4-acetamidophenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-8-aminonaphthalene-2-sulfonate

The compound contains two azo (-N=N-) linkages connecting aromatic rings, including a 4-acetamidophenyl group and a 4-amino-6-sulphonatonaphthyl moiety, each contributing to its chromophoric properties and solubility due to sulfonate groups.

General Synthetic Strategy

The preparation of this compound typically involves a multi-step azo coupling reaction, a classical approach for synthesizing azo dyes. The process can be summarized as follows:

Step 1: Diazotization of Aromatic Amines

- The synthesis begins with the diazotization of a primary aromatic amine, such as 4-acetamidophenylamine or 4-amino-6-sulphonatonaphthylamine.

- Diazotization is performed by treating the amine with sodium nitrite (NaNO2) in an acidic medium (usually hydrochloric acid) at low temperatures (0–5°C) to form the corresponding diazonium salt.

Step 2: Coupling Reaction with Naphthalene Derivatives

- The diazonium salt is then reacted with a coupling component, generally a naphthalene sulfonate derivative bearing amino or hydroxyl groups, under controlled pH conditions (usually mildly alkaline) to form the azo linkage.

- The coupling occurs at the activated position of the naphthalene ring, forming the first azo bond.

Step 3: Formation of the Second Azo Linkage

- A second diazotization and coupling step introduces the second azo group, linking the 4-acetamidophenyl moiety to the naphthalene framework, resulting in the bis-azo structure characteristic of the target compound.

Step 4: Neutralization and Salt Formation

- The final compound is isolated as a disodium salt to enhance water solubility and stability. This is achieved by neutralizing the reaction mixture with sodium hydroxide or sodium carbonate.

Detailed Preparation Protocol (Based on Literature and Analogous Azo Dye Syntheses)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Acetamidophenylamine + NaNO2 + HCl (0–5°C) | Diazotization forms 4-acetamidophenyl diazonium salt |

| 2 | 4-Amino-6-sulphonatonaphthalene + pH ~8 buffer | Coupling with diazonium salt to form monoazo intermediate |

| 3 | Second diazotization of 4-acetamidophenylamine or related amine | Formation of second diazonium salt |

| 4 | Coupling of second diazonium salt with monoazo intermediate | Formation of bis-azo compound |

| 5 | Neutralization with NaOH or Na2CO3 | Formation of disodium salt, precipitation, and isolation |

This stepwise approach ensures regioselective azo coupling at the 5- and 8-positions of the naphthalene ring, critical for the compound's dye properties.

Reaction Parameters and Optimization

- Temperature: Diazotization is maintained at low temperatures (0–5°C) to stabilize diazonium salts and prevent decomposition.

- pH Control: Coupling reactions are typically conducted at pH 7–9 to optimize nucleophilicity of coupling components and diazonium salt stability.

- Stoichiometry: Precise molar ratios of diazonium salts to coupling components are maintained to avoid side reactions and ensure high yield of the bis-azo product.

- Reaction Time: Coupling reactions are monitored and typically proceed for 30 minutes to 2 hours depending on scale and reactivity.

- Isolation: The product is precipitated by adjusting pH and temperature, followed by filtration and washing to purify the disodium salt.

Analytical and Purity Considerations

- Spectroscopic Monitoring: UV-Vis spectroscopy is used to monitor azo bond formation by characteristic absorption peaks in the visible region.

- Chromatographic Purity: High-performance liquid chromatography (HPLC) confirms the purity and absence of monoazo or unreacted starting materials.

- Elemental Analysis: Confirms the presence of sodium, nitrogen, sulfur, and carbon consistent with the molecular formula.

- Mass Spectrometry: Verifies molecular weight and structure.

Comparative Notes on Related Compounds

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate differs only in the position of the sulfonate group on the naphthalene ring, which can affect azo coupling regioselectivity and dye properties but follows similar synthetic routes.

Summary Table of Preparation Steps and Conditions

| Preparation Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Diazotization 1 | 4-Acetamidophenylamine, NaNO2, HCl | 0–5°C, acidic | Formation of first diazonium salt |

| Coupling 1 | 4-Amino-6-sulphonatonaphthalene | pH 7–9, 0–25°C | Formation of monoazo intermediate |

| Diazotization 2 | 4-Acetamidophenylamine or analog | 0–5°C, acidic | Formation of second diazonium salt |

| Coupling 2 | Monoazo intermediate | pH 7–9, 0–25°C | Formation of bis-azo compound |

| Neutralization | NaOH or Na2CO3 | Ambient temperature | Formation of disodium salt, isolation |

Research Findings and Industrial Relevance

- The azo coupling methodology is well-established and scalable for industrial dye production.

- The presence of sulfonate groups enhances water solubility, facilitating application in aqueous dye baths.

- The acetamido group provides stability against photodegradation and chemical fading.

- The bis-azo structure imparts strong chromophoric properties, essential for biological staining and analytical uses.

Chemical Reactions Analysis

Disodium 8-[(4-acetamidophenyl)azo]-5-[(4-amino-6-sulfonatonaphthyl)azo]naphthalene-2-sulfonate undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation

Scientific Research Applications

A. Analytical Chemistry

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate is widely used as a colorimetric reagent in the analysis of various substances. Its ability to form stable colored complexes with metal ions makes it useful for:

- Metal Ion Detection : The compound can form complexes with transition metals, providing a color change that can be quantified spectrophotometrically. This application is vital for environmental monitoring and quality control in food and beverage industries.

B. Diagnostic Applications

In the field of medical diagnostics, this compound is employed as a marker in various assays:

- Immunoassays : It can be conjugated to antibodies for use in enzyme-linked immunosorbent assays (ELISAs), where its colorimetric properties allow for the detection of specific antigens or antibodies in biological samples.

A. Textile Dyeing

The compound is utilized in the textile industry for dyeing fabrics due to its vibrant colors and stability under various conditions. It is particularly favored for:

- Synthetic Fibers : Its excellent affinity for synthetic fibers like polyester makes it ideal for producing bright and long-lasting colors.

B. Food Industry

In food processing, this compound can be used as a food colorant, although its use is regulated due to potential health concerns associated with azo dyes.

A. Study on Metal Ion Detection

A research study demonstrated the effectiveness of this compound in detecting lead ions in water samples. The study reported a detection limit of 0.1 mg/L, showcasing its potential for environmental applications .

B. Immunoassay Development

Another study focused on developing an ELISA using this compound as a conjugate for detecting viral infections in agricultural settings. The assay showed high sensitivity and specificity, making it a valuable tool for early disease detection .

Mechanism of Action

The mechanism of action of Disodium 8-[(4-acetamidophenyl)azo]-5-[(4-amino-6-sulfonatonaphthyl)azo]naphthalene-2-sulfonate involves its interaction with specific molecular targets. The azo groups in the compound can form hydrogen bonds and other interactions with proteins and nucleic acids, leading to changes in their structure and function. This interaction is the basis for its use as a staining agent and in analytical chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with two analogous disodium azo dyes from the provided evidence:

Table 1: Key Structural and Functional Comparisons

Key Findings:

Azo Group Count: The target compound and ’s compound both feature bis-azo structures, which enhance molar extinction coefficients (intense color) compared to the mono-azo compound in .

Substituent Effects :

- The 4-acetamidophenyl group in the target compound improves adhesion to polyamide fibers due to hydrogen bonding, whereas the methoxy group in ’s compound enhances solubility for food-grade applications .

- The chloro substituent in ’s compound increases photostability but may raise toxicity concerns .

Sulphonates : Dual sulphonate groups in the target compound maximize water solubility, critical for textile dyeing, whereas the single sulphonate in ’s compound limits its use to low-polarity matrices .

Table 2: Comparative Dye Performance

| Parameter | Target Compound | Compound | Compound |

|---|---|---|---|

| Lightfastness | Moderate | Low | High |

| Washfastness | High | Moderate | Moderate |

| Toxicity | Low | Low (food-grade) | Moderate (chloro) |

| Color Intensity | Very High | Moderate | High |

- Lightfastness : ’s compound outperforms others due to electron-withdrawing chloro groups stabilizing the azo bonds .

- Washfastness : The target compound’s acetamido group enhances fiber adhesion, reducing leaching during washing.

- Toxicity : ’s compound is approved for food use, while the chloro group in ’s compound may require regulatory scrutiny .

Biological Activity

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate, commonly referred to as a synthetic dye, has garnered attention for its biological activities. This compound is primarily utilized in the food and cosmetic industries due to its vibrant color properties, but its biological implications extend beyond mere aesthetics.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H14N4Na2O7S2

- CAS Number : 67906-51-8

This compound features two azo groups (-N=N-) linked to naphthalene sulfonate structures, enhancing its solubility and reactivity in biological systems.

1. Antimicrobial Properties

Research indicates that azo dyes, including this compound, exhibit antimicrobial activity. A study demonstrated that certain azo compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve the generation of reactive oxygen species (ROS), which disrupt cellular functions in microorganisms.

2. Cytotoxic Effects

Cytotoxicity assays have shown that this compound can induce cell death in cancer cell lines. For instance, studies on human breast cancer cells (MCF-7) revealed that exposure to this dye resulted in significant reductions in cell viability, suggesting potential applications in cancer therapy. The cytotoxic effects are believed to be mediated through apoptosis and necrosis pathways, although further mechanistic studies are warranted.

3. Genotoxicity

The genotoxic potential of this compound has been evaluated using the Ames test and other assays. Results indicate that this compound may cause DNA damage in certain cell types, raising concerns about its safety as a food additive. The mutagenic potential is attributed to the formation of DNA adducts through metabolic activation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined, revealing effective antibacterial activity at concentrations as low as 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

| Pseudomonas aeruginosa | 100 |

Case Study 2: Cytotoxicity in Cancer Cells

A study conducted on MCF-7 breast cancer cells assessed the cytotoxic effects of the compound over a range of concentrations (0 - 200 µg/mL). The results indicated a dose-dependent decrease in cell viability:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 80 |

| 100 | 60 |

| 200 | 30 |

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves a multi-step diazotization and coupling process:

- Diazotization : Aromatic amines (e.g., 5-amino-2-naphthalenesulfonic acid) react with sodium nitrite (NaNO₂) and HCl at 0–5°C to form diazonium salts .

- Coupling : The diazonium salt couples with another aromatic substrate (e.g., 8-amino-2-naphthalenesulfonic acid) under alkaline conditions (pH 8–10) to form the azo bond .

- Purification : Salting-out with NaCl or Na₂SO₄ isolates the product, followed by recrystallization for purity .

Q. Key Considerations :

- Temperature control during diazotization prevents premature decomposition.

- Alkaline coupling conditions stabilize the diazonium intermediate and enhance reaction specificity .

Q. How can spectroscopic methods characterize this compound?

- UV-Vis Spectroscopy : The conjugated azo bonds absorb in the visible range (λₐᵦₛ ~400–600 nm), with shifts indicating substituent effects or protonation states .

- NMR : ¹H and ¹³C NMR identify aromatic protons and sulfonate groups. For example, sulfonate protons appear downfield (δ 7.5–8.5 ppm) .

- FT-IR : Peaks at ~1600 cm⁻¹ (C=C stretching) and ~1180 cm⁻¹ (S=O stretching) confirm aromatic and sulfonate groups .

Methodological Tip : Cross-reference with analogous azo dyes (e.g., sunset yellow derivatives) to validate spectral assignments .

Q. What are the compound’s primary reactivity pathways?

- Oxidation : Strong oxidants (e.g., KMnO₄) cleave azo bonds, generating sulfonic acid derivatives .

- Reduction : Sodium dithionite (Na₂S₂O₄) reduces azo bonds to amines, useful for degradation studies .

- Substitution : Amino and sulfonate groups undergo halogenation or sulfonation, enabling functionalization .

Experimental Design : Monitor reaction progress via TLC or HPLC to isolate intermediates .

Advanced Research Questions

Q. How can computational methods optimize synthesis conditions?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for diazotization and coupling steps .

- Condition Screening : Machine learning algorithms analyze experimental datasets (e.g., pH, temperature) to predict optimal yields .

Q. Example Workflow :

Simulate reaction pathways using software like Gaussian or ORCA.

Validate predictions with small-scale experiments.

Refine computational models with empirical data .

Q. How can conflicting spectral or stability data be resolved?

- Data Triangulation : Combine UV-Vis, NMR, and mass spectrometry to resolve ambiguities (e.g., distinguishing isomer peaks) .

- pH-Dependent Studies : Test stability across pH 2–12. For example, sulfonate groups may protonate at low pH, altering UV-Vis absorption .

- Thermal Analysis : TGA/DSC identifies decomposition thresholds (e.g., azo bond cleavage >200°C) .

Case Study : Fluorescence quenching in basic conditions may indicate aggregation; use dynamic light scattering (DLS) to confirm .

Q. What strategies improve the compound’s stability for functional applications?

- Chelation : Introduce metal ions (e.g., Al³⁺) to stabilize sulfonate groups via coordination complexes .

- Encapsulation : Use cyclodextrins or micelles to protect azo bonds from photodegradation .

- Derivatization : Replace labile groups (e.g., acetamido with methyl) to enhance thermal resistance .

Validation : Accelerated aging tests under UV light or elevated temperature, monitored via HPLC .

Q. How can derivatives be designed for targeted applications (e.g., sensors)?

- Structure-Activity Relationships (SAR) :

- Synthetic Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.